- in the presence of Li and NH4Cl to afford 1,2,3,4-tetrahydro-2-naphthoic acid
- by using Li, NH4Cl and anhydrous FeCl3 to afford 3-methoxy-1, 2-dihydro-2-naphthoic acid
- in anhydrous ether, liquid ammonia, lithium wire and anhydrous ethanol to afford 1,2,3,4-tetrahydro-2-naphthoic acid
3-Methoxy-2-naphthoic acid
CAS No.: 883-62-5
Cat. No.: VC2495195
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 883-62-5 |
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Molecular Formula | C12H10O3 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) |
Standard InChI Key | RTBQQRFTCVDODF-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC=CC=C2C=C1C(=O)O |
Canonical SMILES | COC1=CC2=CC=CC=C2C=C1C(=O)O |
Introduction
Chemical Structure and Physical Properties
3-Methoxy-2-naphthoic acid features a naphthalene ring system with a carboxylic acid group (-COOH) at position 2 and a methoxy group (-OCH₃) at position 3. The compound is represented by the molecular formula C₁₂H₁₀O₃ and has a molecular weight of 202.21 g/mol . The structure contributes to its chemical reactivity and properties as detailed below.
Physical and Chemical Properties
The compound exhibits distinct physical and chemical characteristics that are essential for understanding its behavior in various chemical reactions and applications. These properties are summarized in the following table:
The physical state of 3-Methoxy-2-naphthoic acid at room temperature is typically a crystalline solid with a color ranging from light orange to yellow or green . The compound's solubility in methanol makes it amenable to various solution-phase chemical reactions, while its melting point profile indicates considerable thermal stability, an important consideration for reaction conditions .
Synthesis Methods
Several methods exist for synthesizing 3-Methoxy-2-naphthoic acid, with the most common approach involving methylation of 3-hydroxy-2-naphthoic acid. The detailed synthetic protocols provide valuable insights into efficient production of this compound.
Synthesis from 3-Hydroxy-2-naphthoic Acid
The primary synthetic route involves methylation of 3-hydroxy-2-naphthoic acid using methyl iodide in the presence of potassium carbonate. The detailed procedure is as follows:
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A reaction flask is charged with 9.0 g (48.0 mmol) of 3-hydroxy-2-naphthoic acid.
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16.56 g (120 mmol) of anhydrous potassium carbonate and 30 ml of dried DMF are added.
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The mixture is stirred in an ice bath to cool.
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15 g (105 mmol) of methyl iodide is slowly added dropwise to the reaction flask.
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The reaction solution is heated to 90°C and maintained for 10 hours.
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The reaction mixture is poured into water and extracted with ethyl acetate.
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The extract is washed with saturated sodium chloride solution three times.
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The organic layer is dried over anhydrous sodium sulfate and concentrated.
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The concentrate is dissolved in 45 ml of methanol.
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30 ml of 6N sodium hydroxide solution is slowly added with stirring at room temperature for 5 hours.
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The mixture is extracted three times with ethyl acetate.
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The aqueous layer is acidified with concentrated hydrochloric acid (on ice) to yield a yellow solid.
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The solid is recrystallized from ethanol to give 8.6 g of yellow crystals, with a yield of 89% .
This synthetic approach demonstrates high efficiency with a yield of 89%, making it industrially viable for producing 3-Methoxy-2-naphthoic acid in substantial quantities .
Alternative Synthetic Pathways
Additional synthetic routes may involve:
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Oxidation of 3-methoxy-2-methylnaphthalene
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Carboxylation of 3-methoxynaphthalene
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Conversion from methyl 3-methoxy-2-naphthoate via hydrolysis
These alternative methods provide flexibility in synthesis depending on available starting materials and desired scale of production. The chemicalbook database records a total of 13 potential synthetic routes for this compound, indicating its significance in organic synthesis .
Applications and Uses
3-Methoxy-2-naphthoic acid serves as a versatile chemical building block with applications spanning various fields of chemistry and pharmaceutical research.
Pharmaceutical Applications
The compound has found significant use in pharmaceutical synthesis, particularly:
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As an intermediate in the synthesis of N-[p-N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA)
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In the preparation of steroid derivatives, notably in the synthesis of 4,4'-bismethylene (3-methoxy-2-naphthoic acid triamcinolone acetonide ester), which has shown comparable effectiveness to triamcinolone acetonide and 200 times the effectiveness of prednisone in activity studies
These pharmaceutical applications highlight the importance of 3-Methoxy-2-naphthoic acid in developing potent medicinal compounds with enhanced pharmacological properties.
Precursor in Organic Synthesis
The compound serves as an important precursor in the synthesis of various organic molecules, including:
This versatility as a synthetic building block makes 3-Methoxy-2-naphthoic acid valuable in diverse organic synthesis applications.
Current Research Applications
Current research involving 3-Methoxy-2-naphthoic acid focuses on exploring its potential in various chemical and pharmaceutical applications.
Pharmaceutical Research
The compound's role in steroid chemistry is particularly noteworthy, as evidenced by its use in the synthesis of 4,4'-bismethylene (3-methoxy-2-naphthoic acid triamcinolone acetonide ester), which has demonstrated remarkable pharmacological activity in comparison to established steroid medications . This research direction suggests potential for developing novel anti-inflammatory and immunosuppressive agents.
Organic Building Block Applications
As an organic building block, 3-Methoxy-2-naphthoic acid continues to be explored for its potential in creating new compounds with specific functional properties. The naphthalene backbone with strategically positioned functional groups offers versatility in designing molecules with tailored characteristics for various applications .
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